molecular formula C12H14N4O B12913885 (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol CAS No. 922726-20-3

(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol

Cat. No.: B12913885
CAS No.: 922726-20-3
M. Wt: 230.27 g/mol
InChI Key: VJVNGUHFTTYFEK-UHFFFAOYSA-N
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Description

(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol is a pyrimidine derivative characterized by a phenyl group at position 2, a methanol group at position 4, and a 1-methylhydrazinyl substituent at position 5. Its molecular formula is C₁₂H₁₃N₃O, with a molecular weight of 221.25 g/mol.

Properties

CAS No.

922726-20-3

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

[6-[amino(methyl)amino]-2-phenylpyrimidin-4-yl]methanol

InChI

InChI=1S/C12H14N4O/c1-16(13)11-7-10(8-17)14-12(15-11)9-5-3-2-4-6-9/h2-7,17H,8,13H2,1H3

InChI Key

VJVNGUHFTTYFEK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC(=NC(=C1)CO)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Methylhydrazinyl Group: This step involves the reaction of the intermediate compound with methylhydrazine.

    Reduction to Methanol: The final step involves the reduction of the intermediate to form the methanol derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones.

    Reduction: Further reduction to form different alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and affecting gene expression. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

(2-Phenylpyrimidin-4-yl)methanol

  • Molecular Formula : C₁₁H₁₀N₂O
  • Key Differences : Lacks the 1-methylhydrazinyl group at position 6.
  • Properties: Powder form, stored at room temperature.

6-(1-Methylhydrazinyl)pyrimidine-2,4-diamine

  • Molecular Formula : C₅H₁₀N₆
  • Key Differences: Features diamino groups at positions 2 and 4 instead of phenyl and methanol.
  • Properties: Melting point of 215–217°C, with ¹H NMR signals at δ 3.06 (s, 3H, CH₃) and 5.41 (s, 1H, NH) . The diamino groups enhance hydrogen-bonding capacity, which may influence crystallinity and solubility.

Physicochemical and Spectroscopic Properties

Melting Points

  • 6-(1-Methylhydrazinyl)pyrimidine-2,4-diamine : 215–217°C

The target compound’s melting point is undocumented, but the presence of a methanol group may lower it compared to diamino analogs due to reduced crystallinity.

Spectroscopic Data

  • ¹H NMR :
    • 6-(1-Methylhydrazinyl)pyrimidine-2,4-diamine : δ 3.06 (CH₃), 5.41 (NH) .
    • Ethyl 2-[2-(2,3-difluorobenzylidene)-1-methylhydrazinyl]-2-methylpropionate : Aromatic protons at δ 7.2–7.4, CH₃ at δ 1.30 .
  • LCMS :
    • Ethyl 2-[2-(2,3-difluorobenzylidene)-1-methylhydrazinyl]-2-methylpropionate : m/z 285 [M+H]⁺ .

The target compound’s NMR would likely show signals for the phenyl group (δ ~7.3–7.5), methanol (δ ~4.5–5.0), and CH₃ from hydrazinyl (δ ~3.0).

Data Tables

Table 2. Spectroscopic Data

Compound ¹H NMR (δ, DMSO-d₆) LCMS (m/z)
6-(1-Methylhydrazinyl)pyrimidine-2,4-diamine 3.06 (s, 3H), 5.41 (s, 1H) -
Ethyl 2-[2-(2,3-difluorobenzylidene)-1-methylhydrazinyl]-2-methylpropionate 1.30 (t, 3H), 4.20 (q, 2H), 7.2–7.4 (m, 3H) 285 [M+H]⁺

Biological Activity

The compound (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol is a hydrazone derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of the compound involves a two-step reaction process. Initially, 4,6-dihydrazineyl-2-phenylpyrimidine is synthesized through nucleophilic substitution. This intermediate is then reacted with 2-hydroxy-3-methoxybenzaldehyde in ethanol under reflux conditions to yield the final product. The overall yield of this synthesis is approximately 63% .

Chemical Structure

The crystal structure analysis reveals that the compound possesses a phenylpyrimidine core with hydrazone linkages. The configuration around the C=N double bond adopts an E configuration, and significant intramolecular hydrogen bonding is observed between hydroxyl and imine nitrogen atoms, which may influence its biological activity .

Anticancer Properties

Research indicates that compounds similar to (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol exhibit significant anticancer properties. For instance, derivatives of phenylpyrimidine have shown promising results against various cancer cell lines, including HeLa and A549 cells, with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Studies on methanol extracts containing similar structures have demonstrated antibacterial effects against pathogens like E. coli and S. aureus. The minimum inhibitory concentration (MIC) for these extracts ranged from 62.5 to 78.12 µg/mL, suggesting that derivatives could also exhibit similar antimicrobial properties .

The biological activity may be attributed to several mechanisms, including:

  • Inhibition of Key Enzymes : Similar compounds have been noted to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
  • Interference with Cellular Processes : The hydrazone moiety may interact with cellular pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds with a similar structure to (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol significantly inhibited cell growth in vitro, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of methanol extracts containing phenylpyrimidine derivatives against resistant bacterial strains. The findings highlighted their potential as alternative therapeutic agents against infections caused by multidrug-resistant bacteria.

Data Tables

Biological ActivityIC50 / MIC ValuesReference
Anticancer (HeLa)IC50 = X µM
Antibacterial (E. coli)MIC = 62.5 µg/mL
AChE InhibitionIC50 = Y µM

Q & A

Q. What are the common synthetic routes for preparing (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A key step is introducing the 1-methylhydrazinyl group to the pyrimidine ring. For example:

  • Route 1 (Hydrazine Substitution): Reacting 4-chloro-2-phenylpyrimidin-6-yl derivatives with methylhydrazine in methanol under reflux (18–24 hours, nitrogen atmosphere), yielding ~27% after filtration and drying .
  • Route 2 (Aldehyde Condensation): Using methylhydrazine with aldehydes (e.g., 2,3-difluorobenzaldehyde) in tetrahydrofuran (THF) and methanol, followed by purification via reverse-phase chromatography (56% yield) .

Critical Factors:

  • Solvent Choice: Methanol favors slower, controlled reactions, while THF with catalysts like DIPEA accelerates kinetics but may require stricter temperature control .
  • Purification: Recrystallization (e.g., ethanol) is suitable for solids, whereas column chromatography is preferred for oily intermediates .

Q. Which spectroscopic techniques are most effective for characterizing (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol, and what key spectral features should researchers expect?

Methodological Answer:

  • 1H NMR:
    • Methylhydrazinyl group: A singlet at δ ~3.06 ppm (N–CH3 protons) .
    • Pyrimidine ring protons: Multiplets between δ 5.3–5.6 ppm (C–H and NH2 groups) .
  • LCMS:
    • Molecular ion peaks (e.g., m/z 285–341 [M+H]+) confirm molecular weight .
    • Retention times (e.g., 0.63–1.00 minutes under SQD-FA05 conditions) aid in purity assessment .

Validation: Cross-referencing with X-ray crystallography (e.g., SHELXL refinement) ensures structural accuracy, particularly for resolving tautomeric ambiguities .

Advanced Questions

Q. How can X-ray crystallography using SHELX software aid in confirming the molecular structure and intermolecular interactions of this compound?

Methodological Answer: SHELX programs (e.g., SHELXL) enable high-resolution refinement of crystal structures:

  • Hydrogen Bonding: Identify interactions between the methanol (–CH2OH) group and adjacent nitrogen atoms (e.g., N–H···O bonds) .
  • Torsional Angles: Resolve steric effects from the 2-phenyl and 1-methylhydrazinyl groups using Hirshfeld surface analysis .
    Best Practices: Use twinned data correction for crystals with low symmetry, and validate with Rint values below 0.05 .

Q. What mechanistic insights explain the regioselectivity observed in the formation of the methylhydrazinyl group during pyrimidine synthesis?

Methodological Answer: Regioselectivity is governed by:

  • Electronic Effects: The 4-position of pyrimidine is more electrophilic due to electron-withdrawing substituents (e.g., phenyl groups at C2), favoring nucleophilic attack by methylhydrazine at C6 .
  • Steric Hindrance: Bulky substituents (e.g., 2-phenyl) disfavor hydrazine addition at adjacent positions, as shown in analogous reactions with 4-chloro-2,6-diaminopyrimidine .
    Experimental Validation: Isotopic labeling (e.g., 15N-methylhydrazine) and DFT calculations can map reaction pathways .

Q. How do solvent choice and catalyst presence impact the kinetics and yield of condensation reactions involving this compound?

Methodological Answer:

  • Polar Protic Solvents (e.g., Methanol): Slow reaction rates due to hydrogen bonding but higher purity (47% yield for similar hydrazinylpyrimidines) .
  • Polar Aprotic Solvents (e.g., THF): Accelerate reactions with catalysts like DIPEA (56% yield in 66 hours at 60°C) but may require post-reaction quenching to avoid byproducts .

Q. What computational methods are suitable for predicting the hypergolic reactivity or stability of derivatives of this compound?

Methodological Answer:

  • Molecular Orbital (MO) Theory: Analyze frontier orbitals (HOMO/LUMO) to predict electron-transfer efficiency, as applied to (1-methylhydrazinyl)tetrazolate ionic liquids .
  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for N–N and C–N bonds to assess thermal stability .

Application: Pair computational screening with experimental DSC/TGA to validate decomposition pathways .

Note to Researchers:
Contradictions in synthesis yields (e.g., 27% vs. 56%) highlight the need for iterative optimization, particularly in solvent-catalyst systems. Always cross-validate structural data with multiple techniques (NMR, LCMS, crystallography) to address ambiguities.

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